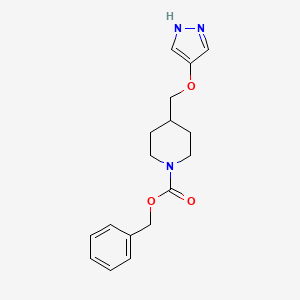
N-(6-Aminohexyl)-4-iodobenzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Aminohexyl)-4-iodobenzamide hydrochloride: is a chemical compound known for its unique structure and properties It consists of an aminohexyl chain attached to a 4-iodobenzamide moiety, with a hydrochloride salt form to enhance its solubility and stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-4-iodobenzamide hydrochloride typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-iodobenzoic acid and 6-aminohexylamine.
Amidation Reaction: The 4-iodobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with 6-aminohexylamine to form N-(6-Aminohexyl)-4-iodobenzamide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amide product to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to increase yield and purity while reducing production costs.
化学反应分析
Types of Reactions
N-(6-Aminohexyl)-4-iodobenzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzamide ring can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The aminohexyl chain can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce aldehydes, carboxylic acids, or secondary amines.
科学研究应用
N-(6-Aminohexyl)-4-iodobenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential as a biochemical probe to investigate protein-ligand interactions and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which N-(6-Aminohexyl)-4-iodobenzamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminohexyl chain allows for binding to proteins or enzymes, while the iodobenzamide moiety can participate in various chemical reactions. This dual functionality enables the compound to modulate biological pathways and affect cellular processes.
相似化合物的比较
Similar Compounds
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride: Another compound with a similar aminohexyl chain but different aromatic moiety, used as a calmodulin antagonist.
N-(6-Aminohexyl)-4-bromobenzamide hydrochloride: Similar structure with a bromine atom instead of iodine, used in similar applications but with different reactivity.
Uniqueness
N-(6-Aminohexyl)-4-iodobenzamide hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it a valuable tool in research and potential therapeutic applications.
属性
IUPAC Name |
N-(6-aminohexyl)-4-iodobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN2O.ClH/c14-12-7-5-11(6-8-12)13(17)16-10-4-2-1-3-9-15;/h5-8H,1-4,9-10,15H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQKGAKCABSNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCCCN)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClIN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-3'-fluoro[1,1'-biphenyl]-3-methanol](/img/structure/B8243706.png)









